[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid
CAS No.: 668477-13-2
Cat. No.: VC5128005
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668477-13-2 |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.34 |
| IUPAC Name | 2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetic acid |
| Standard InChI | InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | LEJRZYYIWWJVAT-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetic acid, reflecting its substitution pattern on the thiazole ring. The molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of 261.34 g/mol . The structure comprises three key components:
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A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).
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A 4-isopropylphenyl group attached to the thiazole’s second position.
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An acetic acid moiety (-CH₂COOH) at the fourth position of the thiazole .
Stereochemical and Structural Analysis
The planar thiazole ring facilitates π-π stacking interactions, while the isopropyl group introduces steric bulk, influencing solubility and reactivity. The carboxylic acid group enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems. Computational models predict a LogP value of 3.87, indicating moderate lipophilicity .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 668477-13-2 | |
| SMILES | CC(C)C1=CC=C(C=C1)C2=C(SC=N2)CC(=O)O | |
| InChIKey | XWXMCYAYFHKVND-UHFFFAOYSA-N | |
| Exact Mass | 261.082336 g/mol |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a boiling point of 430.7±47.0°C and a density of 1.2±0.1 g/cm³ . Its flash point of 214.3±29.3°C classifies it as combustible under high-temperature conditions. The low vapor pressure (0.0±1.1 mmHg at 25°C) suggests limited volatility, making it suitable for applications requiring stability in open environments .
Synthesis and Manufacturing
Table 2: Representative Reaction Steps
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Isopropylphenyl thiourea + Ethyl bromopyruvate | Ethanol, reflux, 12h | Ethyl [2-(4-isopropylphenyl)-1,3-thiazol-4-yl]acetate |
| 2 | Ethyl ester intermediate | NaOH, H₂O, reflux, 6h | [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid |
Industrial Scalability
Suppliers such as AK Scientific and Matrix Scientific offer the compound at scales up to 5g, with prices ranging from $178/100mg to $991/5g . The use of commercially available precursors (e.g., 4-isopropylbenzaldehyde) ensures feasible large-scale production.
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The acetic acid group undergoes typical reactions:
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Esterification: With alcohols (e.g., methanol) under acidic catalysis.
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Amide Formation: Using coupling agents (e.g., EDC/HOBt) with amines.
Thiazole Ring Modifications
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| AK Scientific | 97% | 100mg | 178 |
| Matrix Scientific | 98% | 500mg | 237 |
| Crysdot | 97% | 5g | 752 |
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